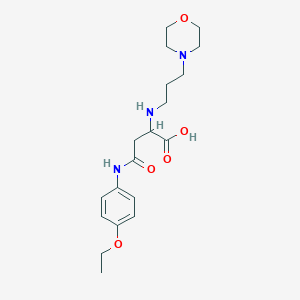

4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

描述

属性

IUPAC Name |

4-(4-ethoxyanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5/c1-2-27-16-6-4-15(5-7-16)21-18(23)14-17(19(24)25)20-8-3-9-22-10-12-26-13-11-22/h4-7,17,20H,2-3,8-14H2,1H3,(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATORNAXBLPNBHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multi-step organic synthesis. One common synthetic route includes:

Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes a reaction with a suitable acylating agent to form an intermediate compound.

Introduction of the Morpholinopropyl Group: The intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to introduce the morpholinopropyl group.

Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

化学反应分析

Types of Reactions

4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl and morpholinopropyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Research into the biological activities of this compound indicates several promising applications:

Immunomodulatory Effects

Preliminary studies suggest that the compound may effectively bind to proteins involved in immune responses, indicating its potential role as an immunomodulator . This could be particularly beneficial in conditions where modulation of the immune system is desired.

Anti-inflammatory Properties

Similar compounds have shown significant anti-inflammatory effects. For instance, derivatives of 4-oxobutanoic acids have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Analgesic Potential

Research also indicates that this compound may exhibit analgesic properties. Studies have demonstrated that related compounds can significantly reduce pain responses in formalin-induced pain models, suggesting its utility for pain management.

Case Studies

Several case studies highlight the potential applications of 4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid:

- Cellular Assays : In vitro studies demonstrated that the compound can significantly reduce lipid accumulation in hepatocytes, indicating a role in lipid metabolism modulation.

- Animal Models : In vivo experiments showed promising results in reducing blood glucose levels in diabetic mouse models, suggesting its potential as a therapeutic agent for managing diabetes.

-

Anti-inflammatory Studies :

- A study by Igidov et al. (2022) demonstrated significant reduction in inflammation markers after administration of similar compounds.

- Shipilovskikh et al. (2021) showed inhibition of TNF-alpha and IL-6 production in cultured cells.

作用机制

The mechanism of action of 4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with other 4-oxobutanoic acid derivatives, differing primarily in substituent groups. Below is a comparative analysis based on available literature:

Table 1: Key Structural and Functional Differences

Key Findings:

Substituent Effects on Bioactivity: The 2-fluorophenyl analog () demonstrated metal-coordinating properties and antimicrobial activity, attributed to the electron-withdrawing fluorine atom enhancing electrophilicity. In contrast, the 4-ethoxyphenyl group in the target compound may improve membrane permeability due to increased lipophilicity .

Enzyme Inhibition Potential: Compounds such as N-(4-carboxyphenyl) succinamic acid () and the cyclopropylethyl derivative showed significant hTS inhibition, a target in cancer therapy. The target compound’s morpholine group may mimic similar hydrogen-bonding interactions observed in these analogs, though its larger size could affect binding specificity .

Synthetic and Crystallographic Considerations: Derivatives like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid () were synthesized for metal complexation studies, suggesting the target compound’s carboxylic acid core could serve a similar role. However, the bulky 3-morpholinopropyl group may hinder crystal packing, complicating structural analysis compared to smaller analogs .

生物活性

4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, a synthetic compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 379.5 g/mol. The structure includes an ethoxyphenyl group and a morpholinopropyl amino group attached to a butanoic acid backbone, which contributes to its chemical reactivity and potential biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route begins with the preparation of the morpholinopropylamine intermediate, followed by its reaction with an ethoxyphenyl derivative. Subsequent steps include forming the butanoic acid backbone through condensation and oxidation reactions, with careful control of temperature and catalysts to optimize yield and purity.

Immunomodulatory Effects

Preliminary studies indicate that this compound may effectively bind to specific proteins involved in immune responses, suggesting its potential as an immunomodulator . This activity could be significant in therapeutic applications targeting immune-related conditions.

Antiviral Activity

The compound's structural similarities to known antiviral agents suggest potential activity against various viruses. It may serve as an intermediate for synthesizing compounds that inhibit viral proteases, particularly those related to HIV . The ability to modify the compound's structure could enhance its efficacy against specific viral targets.

Study on Immunomodulation

In a recent study, researchers investigated the effects of this compound on immune cell activation. The results demonstrated that the compound significantly increased the production of cytokines in cultured immune cells, indicating its role in enhancing immune responses.

Antiviral Screening

Another study focused on screening derivatives of this compound for antiviral activity. The findings revealed that certain analogs exhibited promising inhibitory effects against HIV protease, highlighting the importance of structural modifications in optimizing antiviral properties .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide | Contains morpholine and p-tolyl groups | Different core structure |

| N-(2-hydroxy-3-methoxybenzyl)-N-(p-tolyl)acetamide | p-tolyl group present | Varies in functional groups attached |

| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | Similar backbone structure | Lacks morpholine functionality |

This table illustrates how the unique combination of functional groups in this compound provides a versatile platform for both chemical modifications and biological interactions.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid?

- Methodological Answer : A viable approach involves condensation reactions between activated carbonyl compounds (e.g., dihydrofuran diones) and amine derivatives. For example, 3-methylidenedihydrofuran-2,5-dione can react with substituted anilines in acetone under ambient conditions, followed by crystallization from methanol-toluene mixtures to yield amide derivatives . Key steps include:

- Reagent Selection : Use of acetone as a solvent for solubility and reaction control.

- Purification : Slow evaporation for single-crystal growth to confirm structural integrity via X-ray crystallography.

- Key Considerations : Optimize stoichiometry and reaction time to minimize byproducts.

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For amide derivatives, hydrogen bonding (e.g., O–H⋯O and N–H⋯O interactions) stabilizes the crystal lattice, as observed in similar compounds. Dihedral angles between aromatic rings and functional groups (e.g., 36.4° between phenyl and oxoamine planes) provide insights into steric and electronic effects .

- Key Considerations : Ensure high-purity samples and controlled crystallization conditions to avoid lattice defects.

Q. What spectroscopic techniques are used for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., ethoxy and morpholine groups).

- FT-IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- Key Considerations : Deuterated solvents (e.g., DMSO-d₆) enhance NMR signal resolution.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, the ICReDD framework integrates computational reaction path searches with experimental validation to reduce trial-and-error cycles . Steps include:

- Pathway Simulation : Use software like Gaussian or ORCA to model intermediates and energy barriers.

- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, temperature).

- Key Considerations : Validate computational predictions with small-scale experiments before scaling up.

Q. What strategies are employed to analyze structure-activity relationships (SAR) for biological activity?

- Methodological Answer :

- Enzyme Assays : Measure IC₅₀ values against targets (e.g., kinases, oxidases) using fluorogenic substrates or ELISA.

- Molecular Docking : Simulate ligand-receptor interactions (e.g., AutoDock Vina) to identify key binding motifs. For instance, the morpholinopropyl group may enhance solubility and membrane permeability .

- Comparative Analysis : Benchmark against analogs (e.g., fluorophenyl or methyl-substituted derivatives) to assess electronic/steric contributions .

- Key Considerations : Use isogenic cell lines or purified enzymes to isolate target-specific effects.

Q. How do reaction conditions influence the formation of byproducts or tautomers?

- Methodological Answer :

- Tautomer Analysis : Monitor tautomeric equilibria (e.g., keto-enol) via UV-Vis spectroscopy or HPLC. Anti-Saytzeff tautomers may dominate in non-polar solvents .

- Byproduct Mitigation : Adjust pH (e.g., basic conditions for amide stability) and use scavengers (e.g., molecular sieves for water-sensitive steps).

- Key Considerations : Real-time monitoring (e.g., in-situ IR) aids in identifying transient intermediates.

Q. What advanced separation techniques are suitable for purifying this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities.

- Membrane Technologies : Nanofiltration or dialysis removes low-molecular-weight byproducts .

- Crystallography-Driven Purification : Tailor solvent polarity (e.g., methanol-toluene mixtures) to enhance crystal purity .

- Key Considerations : Optimize mobile phase composition to balance resolution and run time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。